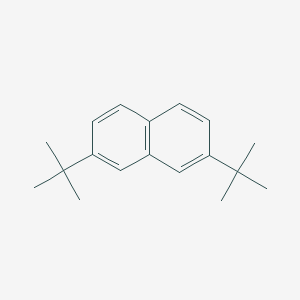

2,7-Di-tert-butylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-ditert-butylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-17(2,3)15-9-7-13-8-10-16(18(4,5)6)12-14(13)11-15/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRUNSCACKKOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C=CC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346721 | |

| Record name | 2,7-Di-tert-butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10275-58-8 | |

| Record name | 2,7-Di-tert-butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Di-tert-butylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,7 Di Tert Butylnaphthalene

Mass Spectrometry of 2,7-Di-tert-butylnaphthalene and its Derivatives

The study of this compound and its isomers using mass spectrometry reveals complex fragmentation patterns, significant hydrogen migrations, and the formation of transient ion-molecule complexes. These phenomena are intricately linked to the substitution pattern of the tert-butyl groups on the naphthalene (B1677914) core. Tandem mass spectrometry and isotopic labeling, particularly with deuterium, have been instrumental in elucidating the underlying mechanisms of these gas-phase ion reactions. researchgate.net

Fragmentation Pathways and Hydrogen Migration Phenomena

Upon electron impact ionization, the molecular ions of di-tert-butylnaphthalenes predominantly undergo fragmentation through the loss of a methyl radical (CH₃•). researchgate.netresearchgate.net This initial fragmentation step leads to the formation of a substituted 2-naphthyl-2-propyl cation. The subsequent unimolecular fragmentation of this cation is where the influence of the second tert-butyl group and its position becomes evident.

A critical aspect of the fragmentation process is the extensive hydrogen/deuterium (H/D) exchange observed in labeled derivatives. researchgate.net Before the elimination of ethene or a methyl radical, significant H/D scrambling occurs between the methyl groups of the side chain and the naphthalene ring. researchgate.net This indicates that hydrogen migration is a facile process, preceding the bond-breaking events that lead to the final fragment ions. researchgate.net The extent of this H/D exchange is even more pronounced than in the analogous tert-butylbenzene (B1681246) ions. researchgate.net

Formation of Intermediate Ion-Molecule Complexes

A remarkable feature of the fragmentation of di-tert-butylnaphthalene ions is the formation of intermediate ion-molecule complexes. researchgate.net This occurs during the decomposition of the metastable substituted 2-naphthyl-2-propyl cations. The process is initiated by a proton transfer from the ionized propyl side chain to the naphthalene ring. This is followed by the protolytic cleavage of the substituent, leading to a complex consisting of a tert-butyl cation and a propenylnaphthalene molecule held together by ion-molecule interactions. researchgate.net

The existence of these transient complexes is substantiated by several observations. Firstly, the mass spectra show intense signals corresponding to the tert-butyl cation (m/z 57). researchgate.net This is explained by the proton transfer from the tert-butyl cation back to the naphthalene moiety within the complex, followed by the elimination of isobutene. researchgate.net

Further compelling evidence for these intermediates comes from unexpected fragmentation reactions. These reactions can only be explained by the addition of the carbenium ion (the tert-butyl cation) within the complex to the double bond of the propenyl side chain of the other component of the complex. researchgate.net These subsequent reactions of the complex are a clear indication of its formation and transient stability. researchgate.net

Influence of Substituent Orientation on Fragmentation

The relative positioning of the two tert-butyl groups on the naphthalene ring has a profound effect on the fragmentation pathways and the behavior of the intermediate ion-molecule complexes. researchgate.net For instance, the fragmentation of the 2,3-di-tert-butylnaphthalene isomer is distinct, with the almost exclusive expulsion of propene from the metastable ion. This is attributed to the steric crowding of the two side chains in the 2,3-position, which facilitates reactive interactions between them. researchgate.net

The efficiency of the reactions occurring within the ion-molecule complex also shows a strong dependence on the substituent orientation. The intermolecular reactions within the complex, such as proton transfer and subsequent eliminations, are most intense for the 1,4-orientation of the substituents. researchgate.net This suggests that the geometry of the precursor ion influences the excess energy and the lifetime of the intermediate ion-molecule complex. researchgate.net A 1,4-substitution pattern appears to create a more favorable arrangement for these complex-mediated reactions to occur. researchgate.net

The table below summarizes the key fragmentation products observed in the mass spectrometry of di-tert-butylnaphthalenes.

| Precursor Ion | Primary Fragmentation | Key Subsequent Fragments | Associated Phenomena |

|---|---|---|---|

| Molecular Ion (M⁺•) | Loss of Methyl Radical (-CH₃•) | [M - CH₃]⁺ | Dominant initial fragmentation for all isomers. researchgate.netresearchgate.net |

| [M - CH₃]⁺ | Loss of Ethene (-C₂H₄) | [M - CH₃ - C₂H₄]⁺ | Analogous to tert-butylbenzene fragmentation but influenced by H/D scrambling. researchgate.net |

| [M - CH₃]⁺ | Loss of Methyl Radical (-CH₃•) | [M - 2CH₃]⁺• | Enhanced when a stable naphthoquinodimethane structure can be formed. researchgate.net |

| [M - CH₃]⁺ | Formation of tert-butyl cation | C(CH₃)₃⁺ (m/z 57) | Occurs via an intermediate ion-molecule complex and proton transfer. researchgate.net |

| [M - CH₃]⁺ (from 2,3-isomer) | Loss of Propene (-C₃H₆) | [M - CH₃ - C₃H₆]⁺ | Specific to sterically crowded isomers due to side-chain interactions. researchgate.net |

Theoretical and Computational Chemistry of 2,7 Di Tert Butylnaphthalene

Quantum Mechanical Electronic Structure Calculations

Quantum mechanical calculations provide a fundamental understanding of the electronic behavior and geometry of 2,7-di-tert-butylnaphthalene. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic States

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. nih.govarxiv.org

In the context of this compound, DFT calculations are employed to perform geometry optimization, which involves finding the lowest energy arrangement of the atoms in the molecule. brynmawr.edu This process reveals the most stable conformation and provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, studies have utilized DFT to determine the ground state geometry of this compound, which serves as the foundation for further calculations of its properties. brynmawr.edu

Furthermore, DFT is used to calculate the electronic states of the molecule. This includes determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key parameter that provides insights into the molecule's chemical reactivity and electronic transitions.

| Computational Method | Application to this compound | Key Findings |

| Density Functional Theory (DFT) | Geometry Optimization | Determination of the lowest energy conformation, including bond lengths and angles. brynmawr.edu |

| Electronic State Calculations | Calculation of HOMO and LUMO energies to understand electronic transitions and reactivity. |

Molecular Dimensions and Conformational Analysis of Isomers

The presence of bulky tert-butyl groups in this compound leads to significant steric hindrance, which in turn affects the planarity of the naphthalene (B1677914) ring system. drugdesign.orgresearchgate.net Computational methods are essential for analyzing the resulting molecular dimensions and exploring the conformational landscape of its isomers.

Studies have shown that the introduction of tert-butyl groups at the α-positions of naphthalene can cause considerable distortion from planarity. drugdesign.org In the case of 1,8-di-tert-butylnaphthalene, for example, the angle between the two bulky substituents is significantly distorted. drugdesign.org While this compound is a different isomer, the principle of steric-induced distortion still applies. Conformational analysis using computational techniques can identify the preferred orientations of the tert-butyl groups and quantify the degree of ring distortion.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the study of this compound from an isolated molecule to its behavior in condensed phases, such as the solid state. These methods allow for the investigation of intermolecular forces and the collective dynamics of molecules.

Cluster Models for Studying Intermolecular Interactions in Solid State

To understand the properties of this compound in the solid state, computational chemists often employ cluster models. aip.org In this approach, a central molecule is surrounded by its nearest neighbors from the crystal lattice, forming a "cluster." brynmawr.edu Quantum mechanical calculations are then performed on this cluster to investigate intermolecular interactions. rsc.org

This method allows for the study of how the crystal environment influences the properties of the central molecule. For example, the rotational barriers of the tert-butyl groups can be recalculated within the cluster to account for the steric and electrostatic interactions with neighboring molecules. aip.org These cluster model calculations have been shown to provide results that are in better agreement with experimental solid-state NMR data compared to calculations on isolated molecules. aip.org

Potential Energy Surface Analysis for Internal Rotation

The internal rotation of the tert-butyl groups in this compound can be visualized and analyzed by constructing a potential energy surface (PES). The PES is a mathematical function that describes the energy of the molecule as a function of the rotational angles of the tert-butyl groups. researchgate.net

Natural Bond Orbital (NBO) Analysis for Reactivity Prediction

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study and interpret the electronic structure of molecules, providing insights into chemical bonding, charge distribution, and intramolecular interactions that govern molecular reactivity. uni-muenchen.denih.gov This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the familiar Lewis structure concepts of core orbitals, lone pairs, and bonds. uni-muenchen.de By examining the interactions between these localized orbitals, particularly the donor-acceptor interactions, one can predict the most probable sites for electrophilic or nucleophilic attack and understand the electronic factors influencing the molecule's stability and reactivity. dergipark.org.trresearchgate.net

A key component of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis evaluates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.deaiu.edu A larger E(2) value indicates a more significant interaction and greater stabilization, signifying a more pronounced delocalization of electrons. dergipark.org.tr These delocalization effects are crucial for understanding hyperconjugative and conjugative interactions within the molecule, which in turn dictate its reactive behavior. researchgate.net

For a molecule like this compound, NBO analysis can elucidate how the bulky tert-butyl substituents influence the electronic landscape of the naphthalene core. While specific NBO analysis data for this compound is not extensively detailed in the available literature, the principles of NBO can be applied to predict its reactivity based on studies of naphthalene and other substituted aromatic systems. researchgate.netresearchgate.net

The primary donor-acceptor interactions in the naphthalene system involve the delocalization of electron density from the π-orbitals of the aromatic rings (donors) to the corresponding π-antibonding orbitals (acceptors). These π → π interactions are fundamental to the aromaticity and stability of the naphthalene core. The introduction of tert-butyl groups, which are weak electron-donating groups through hyperconjugation, can modulate the electron density of the naphthalene rings.

NBO analysis would quantify the stabilization energies resulting from these interactions. For instance, one would expect to see significant E(2) values for delocalizations between adjacent π-bonds within the naphthalene rings, as well as contributions from σ → π* and σ → σ* hyperconjugative interactions involving the tert-butyl groups. These interactions can subtly alter the electron density at different carbon positions, thereby influencing the regioselectivity of reactions such as electrophilic aromatic substitution.

A hypothetical NBO analysis for this compound would likely reveal the following key interactions that are critical for predicting reactivity:

π → π Interactions:* These are the dominant interactions within the naphthalene core, responsible for its aromatic character. The analysis would show strong delocalizations between the C-C π-bonds of the rings.

σ → π Hyperconjugation:* Electron donation from the σ-bonds of the C-H and C-C bonds of the tert-butyl groups into the π*-antibonding orbitals of the naphthalene ring. This would slightly increase the electron density on the aromatic system.

The relative magnitudes of the stabilization energies (E(2)) for these interactions at different positions on the naphthalene ring would allow for a prediction of the most nucleophilic sites, which are the most likely to be attacked by electrophiles. Generally, in dialkylnaphthalenes, the positions alpha to the other ring and not sterically hindered are most reactive.

Below are illustrative tables representing the kind of data an NBO analysis of this compound would provide.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in the Naphthalene Core of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| π(C1-C2) | π(C3-C4) | Data not available | Data not available | Data not available |

| π(C1-C2) | π(C8a-C4a) | Data not available | Data not available | Data not available |

| π(C3-C4) | π(C1-C2) | Data not available | Data not available | Data not available |

| π(C5-C6) | π(C7-C8) | Data not available | Data not available | Data not available |

| π(C7-C8) | π*(C5-C6) | Data not available | Data not available | Data not available |

Table 2: Hypothetical Hyperconjugative Interactions from tert-Butyl Groups in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| σ(C-H of t-Bu at C2) | π(C1-C2) | Data not available | Data not available | Data not available |

| σ(C-H of t-Bu at C2) | π(C3-C4) | Data not available | Data not available | Data not available |

| σ(C-C of t-Bu at C2) | π(C1-C2) | Data not available | Data not available | Data not available |

| σ(C-H of t-Bu at C7) | π(C6-C5) | Data not available | Data not available | Data not available |

| σ(C-H of t-Bu at C7) | π*(C8-C8a) | Data not available | Data not available | Data not available |

Note: The tables above are illustrative. Specific values for this compound require dedicated quantum chemical calculations which are not available in the cited literature.

Reactivity and Reaction Mechanisms Involving 2,7 Di Tert Butylnaphthalene

Electrophilic Aromatic Substitution Reactions on Substituted Naphthalenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comyoutube.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as a benzenonium ion or Wheland intermediate. libretexts.orglibretexts.org For substituted naphthalenes, the position of attack is governed by the electronic effects (inductive and resonance) of the existing substituents and the inherent reactivity of the α (1, 4, 5, 8) and β (2, 3, 6, 7) positions. libretexts.org The α-positions are generally more reactive than the β-positions. libretexts.orgcdnsciencepub.com The tert-butyl groups at the 2 and 7 positions are ortho, para-directors and activate the ring. ucla.edu

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro (–NO₂) group onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.comlibretexts.org

While specific studies on the nitration of 2,7-di-tert-butylnaphthalene are not extensively detailed in the provided results, the outcomes can be predicted based on established principles of electrophilic substitution on substituted naphthalenes. Studies on the sulphonation of this compound with one molar equivalent of chlorosulphonic acid show that substitution occurs exclusively at the 4-position, an α-position adjacent to the C-3 hydrogen and ortho to the C-2 tert-butyl group. cdnsciencepub.comcdnsciencepub.com When two molar equivalents of the reagent are used, a disulphonic acid is formed, but this process is accompanied by a rearrangement of one of the tert-butyl groups, yielding 2,6-di-tert-butylnaphthalene-4,8-disulphonic acid. cdnsciencepub.com

Given the directing effects of the tert-butyl groups and the higher intrinsic reactivity of the α-positions, nitration is expected to occur at the 4- and 5-positions. The bulky nature of the tert-butyl groups may sterically hinder attack at the ortho-positions (1 and 8), favoring substitution at the 4- and 5-positions. The use of zeolite catalysts has been shown to improve regioselectivity in the nitration of other aromatic compounds, often favoring the para-isomer due to shape-selective constraints within the zeolite pores. cardiff.ac.uk

Reductive Transformations

Substituted naphthalenes can undergo reduction under various conditions to yield dihydro- or tetrahydro-naphthalene derivatives. The choice of reducing agent and reaction conditions determines the extent and regiochemistry of the reduction.

A notable method for the reduction of substituted naphthalenes involves the use of potassium-graphite intercalates, specifically the first-stage intercalate C₈K. huji.ac.ilrsc.org This reagent, a bronze-colored solid formed by heating graphite (B72142) with potassium, acts as a potent reducing agent in solvents like tetrahydrofuran (B95107) (THF) at mild temperatures (0°C). huji.ac.ilrsc.org The C₈K-ether system provides an alternative to the classical Birch reduction, which typically employs alkali metals in liquid ammonia. huji.ac.ilrsc.org

The reduction of various disubstituted naphthalenes using C₈K in THF has been investigated. For dialkylnaphthalenes such as 2,7-dimethylnaphthalene (B47183) and the closely related isomer 2,6-di-tert-butylnaphthalene (B165587), the reaction selectively reduces only one of the aromatic rings to afford the corresponding 1,4-dihydronaphthalene (B28168) derivatives. huji.ac.il In contrast, a substrate like 2,3-dimethylnaphthalene (B165509) leads to a mixture of dihydro products where reduction has occurred in both rings. huji.ac.il

| Substrate | Procedure Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,4-Dimethylnaphthalene | Procedure B (THF, 85°C, 1h) | 1,4-Dimethyl-1,4-dihydronaphthalene | 79 | huji.ac.il |

| 2,3-Dimethylnaphthalene | Procedure C (THF, 0°C) | 2,3-Dimethyl-1,4-dihydronaphthalene & 6,7-Dimethyl-1,4-dihydronaphthalene | 46 (mixture) | huji.ac.il |

| 2,7-Dimethylnaphthalene | Procedure A (THF, 0°C, 1h) | 2,7-Dimethyl-1,4-dihydronaphthalene | 52 | huji.ac.il |

| 2,6-Di-tert-butylnaphthalene | Procedure B (THF, 85°C, 1h) | 2,6-Di-tert-butyl-1,4-dihydronaphthalene | 57 | huji.ac.il |

The reduction of naphthalene (B1677914) derivatives by C₈K primarily yields dihydro products, with no evidence of further reduction to perhydro (fully saturated) derivatives. huji.ac.il The reaction mechanism is believed to proceed via the formation of anionic intermediates. The naphthalene derivative accepts electrons from the C₈K to form a radical-anion, which can then accept a second electron to form a dianion. huji.ac.il

These dianions are in equilibrium with their radical-anion precursors. A rapid quench of the reaction mixture with an effective proton source, such as water, leads to the protonation of the dianionic species to produce the observed dihydro products. huji.ac.il Unlike reductions in liquid ammonia, the THF solvent is not acidic enough to protonate the anionic intermediates, which prevents the formation of products from the monoanion. huji.ac.il Water also protonates the radical-anion species, which can then disproportionate to yield the neutral starting material and the dihydro product, explaining why complete conversion is often not achieved. huji.ac.il

Cyclization and Annulation Reactions

Metal-catalyzed cycloaddition and annulation reactions are powerful synthetic strategies for constructing the naphthalene framework and more complex polycyclic aromatic systems. thieme-connect.comthieme-connect.com These reactions involve the formation of multiple carbon-carbon bonds in a single step, often with high efficiency and selectivity. scispace.com

A variety of transition metals, including palladium, copper, zinc, iron, and rhodium, are effective catalysts for synthesizing substituted naphthalenes. thieme-connect.com These methods typically involve the reaction of simpler precursors like alkynes, aldehydes, and styrenes.

Zinc-Catalyzed Benzannulation : A [4+2] benzannulation reaction between 2-ethynylbenzaldehydes and various alkynes, catalyzed by zinc chloride, produces substituted naphthalenes in moderate to good yields. thieme-connect.com

Iron-Catalyzed Benzannulation : Polysubstituted naphthalenes can be synthesized via an iron-catalyzed tandem cross-dehydrogenative coupling (CDC) reaction. For instance, the benzannulation of styrenes and 1,2-diarylpropenes using FeCl₃ as a catalyst yields 2,4-diaryl-1-methylnaphthalenes. thieme-connect.comthieme-connect.com

Copper-Catalyzed Reactions : Copper complexes can catalyze the coupling of diazo compounds with yne-alkylidenecyclopropanes to form cyclopenta[b]naphthalene derivatives. thieme-connect.com

Rhodium-Catalyzed Cycloadditions : Rhodium catalysts are used in oxidative annulations, such as the reaction of phenylazoles with two equivalents of an alkyne to generate naphthalene derivatives. scispace.com

Nickel-Catalyzed [2+2+2] Cycloadditions : The cyclotrimerization of alkynes catalyzed by nickel complexes is a well-established method for creating substituted benzene (B151609) rings and can be adapted for annulated systems. uwindsor.ca

| Catalyst System | Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Zinc Chloride | [4+2] Benzannulation | 2-Ethynylbenzaldehydes + Alkynes | Substituted Naphthalenes | thieme-connect.com |

| FeCl₃ / DDQ | Tandem CDC / Benzannulation | Styrenes + 1,2-Diarylpropenes | Polysubstituted Naphthalenes | thieme-connect.com |

| Cu(MeCN)₄BF₄ | Coupling / Cyclization | Diazo compounds + Yne-alkylidenecyclopropanes | Cyclopenta[b]naphthalenes | thieme-connect.com |

| Palladium Acetate | Carboannulation | o-Allylaryl halides + Internal Alkynes | Substituted Naphthalenes | thieme-connect.com |

| Copper Triflate / TFA | Benzannulation | 1-Aryl-2-haloacetylenes + 2-(Phenylethynyl)benzaldehydes | Polyheterohalogenated Naphthalenes | thieme-connect.com |

These synthetic methodologies highlight the versatility of metal catalysis in constructing the naphthalene scaffold, allowing for the introduction of a wide array of functional groups and substitution patterns. thieme-connect.com

Lewis Acid Catalyzed Transformations

Lewis acid-catalyzed reactions involving this compound often lead to alkylation or dealkylation products, depending on the reaction conditions. For instance, the alkylation of naphthalene with tert-butanol (B103910) over large-pore zeolites, which act as solid Lewis and Brønsted acids, can produce a mixture of tert-butylated naphthalenes. The reaction pathway is complex, with the initial formation of mono- and di-tert-butylnaphthalenes. At higher temperatures, secondary reactions such as dealkylation and disproportionation can occur.

In the presence of a Lewis acid like aluminum chloride, the Friedel-Crafts alkylation of naphthalene with tert-butyl chloride yields a mixture of products, including 2-tert-butylnaphthalene (B3050793) and various di-tert-butylnaphthalene isomers. The separation of this compound from other isomers, such as the 2,6-isomer, can be achieved through methods like the formation of an inclusion compound with thiourea (B124793), which selectively incorporates the 2,6-isomer.

Studies on the alkylation of naphthalene with n-butene using trifluoromethanesulfonic acid as a catalyst have shown that multi-butylnaphthalenes can be synthesized. The degree of alkylation can be controlled by adjusting the catalyst dosage to obtain mixtures rich in either mono/di-butylnaphthalenes or more heavily substituted tri/tetra/penta/hexa-butylnaphthalenes.

The mechanism of these transformations typically involves the formation of a carbocation from the alkylating agent, which then attacks the electron-rich naphthalene ring. The position of substitution is influenced by both electronic and steric factors. The tert-butyl groups, being electron-donating, activate the naphthalene ring towards electrophilic attack, but their bulkiness can hinder substitution at adjacent positions.

In some cases, Lewis acids can also catalyze the rearrangement of the initial products. For example, the treatment of Z-ligustilide with various Lewis acids can lead to a mixture of monomeric and dimeric products through a series of carbocationic intermediates and subsequent isomerizations.

Electrocyclization and Rearrangement Processes

While specific studies on the electrocyclization and rearrangement processes of this compound itself are not extensively detailed in the provided search results, general principles of these reactions in related systems can be considered. Electrocyclic reactions are pericyclic reactions that involve the formation of a sigma bond between the ends of a conjugated pi system, leading to a cyclic product. These reactions are stereospecific and are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of pi electrons and whether the reaction is promoted by heat or light.

Rearrangement processes in naphthalene derivatives can be influenced by substituents. For instance, the presence of tert-butyl groups can affect the stability of intermediates and transition states in rearrangement reactions. Computational studies on related systems, such as the rearrangement of cyclobutanones, have shown that Lewis acids can control the regioselectivity of bond cleavage and subsequent rearrangement pathways.

The synthesis of complex molecules containing the this compound framework can involve rearrangement steps. For example, the synthesis of a nanographenoid π-radical involved a multi-step sequence starting from this compound that included an intramolecular cyclization and reduction.

Desulfonylation Reactions

Desulfonylation reactions are crucial for removing sulfone groups, which are often used as activating or directing groups in organic synthesis. A notable desulfonylation reaction involving a derivative of this compound was observed during the investigation of peri-substituted dithianaphthalenes. Specifically, the sulfinic anhydride (B1165640) derived from 3,8-di-tert-butylnaphtho[1,8-cd]dithiole, when heated in aqueous dioxane, underwent desulfonylation to yield this compound in good yield.

The proposed mechanism for this type of desulfonylation involves the deprotonation of a sulfinic acid intermediate, followed by the loss of sulfur dioxide and subsequent protonation. However, in the case of the sulfinic anhydride, the reaction in deuterated water (D₂O) did not result in desulfonylation at 70 °C, suggesting a possible kinetic isotope effect and the involvement of water in the rate-determining step.

Generally, desulfonylation can be achieved through various reductive methods, including the use of active metals, tin hydrides, or transition metals. The choice of method depends on the other functional groups present in the molecule.

Studies of Steric Effects on Reactivity and Selectivity

The tert-butyl groups in this compound play a critical role in dictating its chemical behavior through steric effects. These bulky groups can influence the approach of reagents, the stability of intermediates and transition states, and the preferred reaction pathways.

The steric hindrance imposed by the tert-butyl groups in 1,8-disubstituted naphthalenes has been shown to cause significant distortion of the naphthalene ring. In the case of 1,3,8-tri-tert-butylnaphthalene and 1,3,6,8-tetra-tert-butylnaphthalene (B14702686) radical anions, electron spin resonance (ESR) studies revealed that the peri-tert-butyl groups force the 1 and 8 carbon atoms out of the average plane of the naphthalene ring by approximately 20-25°. This distortion is a direct consequence of the steric repulsion between the bulky substituents.

Furthermore, these studies indicated that the tert-butyl groups are restricted from free rotation. Preliminary investigations of ion pairing with Na⁺ or K⁺ ions suggested that the cation oscillates from one side of the average naphthalene plane to the other. This steric crowding and resulting molecular distortion can be expected to influence the solvation of the anion radical, with the bulky groups hindering the close approach of solvent molecules.

The steric bulk of tert-butyl groups significantly influences the regioselectivity of reactions. In electrophilic aromatic substitution reactions, while the tert-butyl group is electron-donating and thus activating, its size can sterically hinder attack at the ortho position. For example, the nitration of tert-butylbenzene (B1681246) yields significantly less of the ortho-substituted product compared to methylbenzene.

In the context of this compound, the tert-butyl groups can direct incoming substituents to other available positions on the naphthalene ring. For instance, the bromination of this compound occurs regioselectively at the 4-position. This selectivity is a direct consequence of the steric hindrance at the positions adjacent to the tert-butyl groups.

The presence of tert-butyl groups has also been utilized to improve the solubility of large polycyclic aromatic hydrocarbons by suppressing aggregation. Moreover, tert-butylation can be exploited to control regioselectivity in further functionalization, directing reactions away from the sterically encumbered regions. For example, the insertion of tert-butyl groups at the 2 and 7 positions of pyrene (B120774) can prevent reactions at the more electron-rich 1,3,6,8-positions, favoring reaction at the K-region (4,5,9,10-positions).

The influence of tert-butyl groups extends to the stability and reactivity of intermediates. In mass spectrometry studies of tert-butylnaphthalenes, the fragmentation patterns are influenced by the greater basicity of the naphthalene ring compared to a benzene ring, which affects hydrogen migrations and rearrangements within the side chain.

Advanced Applications and Materials Science Research Involving 2,7 Di Tert Butylnaphthalene Scaffold

Precursors in Polymer Chemistry Research

The dialkylated naphthalenes are significant precursors in the synthesis of high-performance polymers. While the 2,6-isomer is more commonly utilized, the 2,7-isomer also plays a role in the development of novel polymeric materials.

Poly(ethylene naphthalate) (PEN) is a high-performance polyester (B1180765) with superior thermal and mechanical properties compared to poly(ethylene terephthalate) (PET). caltech.eduscielo.br The primary precursor for commercial PEN is 2,6-naphthalenedicarboxylic acid (2,6-NDA) or its dimethyl ester, which is typically synthesized from 2,6-dialkylnaphthalenes. caltech.eduwikipedia.orgontosight.aicore.ac.uk

In the industrial synthesis of these precursors, Friedel-Crafts alkylation of naphthalene (B1677914) often yields a mixture of isomers. scispace.com For instance, the synthesis of 2,6-di-tert-butylnaphthalene (B165587), a known precursor for PEN, also produces the 2,7-di-tert-butylnaphthalene isomer as a minor product. scispace.com While the 2,6-isomer is more sought after for conventional PEN production, the 2,7-isomer can be separated and utilized as a precursor for other specialized polymers. scispace.com The oxidation of this compound can yield 2,7-naphthalenedicarboxylic acid, a monomer that can be used to synthesize an isomeric form of PEN. chemicalbook.com This isomeric polymer, poly(ethylene 2,7-naphthalenedicarboxylate), would exhibit different properties compared to the conventional 2,6-PEN, opening avenues for new material applications.

The separation of 2,6- and this compound isomers can be achieved through methods like the formation of an inclusion compound with thiourea (B124793), which selectively crystallizes the 2,6-isomer. scispace.com

| Precursor | Corresponding Polymer | Key Properties of Polymer |

| 2,6-Naphthalenedicarboxylic acid | Poly(ethylene 2,6-naphthalenedicarboxylate) (PEN) | High thermal stability, excellent gas barrier properties, mechanical strength caltech.eduscielo.br |

| 2,7-Naphthalenedicarboxylic acid | Poly(ethylene 2,7-naphthalenedicarboxylate) | Potentially different chain packing and crystallinity, leading to unique mechanical and optical properties |

Scaffold for Novel Organic Materials

The rigid naphthalene core combined with the bulky tert-butyl groups makes this compound an excellent scaffold for the synthesis of novel organic materials with tailored properties for applications in electronics and photonics.

In the field of solar energy conversion, organic chromophore-bridge-anchor compounds are crucial for studying charge transfer processes at semiconductor interfaces. scispace.com Perylene (B46583) derivatives are particularly interesting due to their advantageous electronic and optical properties. nih.gov However, perylene itself is prone to aggregation, which can quench its excited state and hinder device performance. scispace.com

To overcome this, this compound is used as a starting material to synthesize 2,5-di-tert-butylperylene (B14252232) (DTBuPe) and its derivatives. scispace.com The synthesis involves a multi-step process that begins with the Friedel-Crafts alkylation of naphthalene to produce a mixture of 2,6- and this compound. After separation, the pure 2,7-isomer undergoes bromination followed by a palladium-catalyzed Suzuki cross-coupling reaction to form a larger polycyclic aromatic system. scispace.com This framework is then further functionalized to create perylene-bridge-anchor compounds. scispace.comnih.gov These compounds are designed to be attached to metal oxide semiconductor films, such as TiO2, for applications in dye-sensitized solar cells. scispace.com

The introduction of tert-butyl groups onto aromatic backbones is a well-established strategy to prevent π-stacking and aggregation. scispace.comnih.govnih.gov This is particularly important for organic chromophores used in solid-state devices, where close packing can lead to detrimental excimer formation and a reduction in fluorescence quantum yield. scispace.com

The bulky nature of the tert-butyl groups on the this compound scaffold provides steric hindrance that effectively disrupts intermolecular interactions. scispace.com This has been demonstrated in the synthesis of 2,5-di-tert-butylperylene (DTBuPe) based materials, where the tert-butyl groups successfully prevent perylene aggregation both in solution and on nanostructured semiconductor films. scispace.com This prevention of aggregation helps to maintain the desirable photophysical properties of the individual chromophores in the solid state, leading to more efficient devices. scispace.com

Development of Optoelectronic Materials

The unique photophysical properties of materials derived from this compound make them promising candidates for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs) and sensors.

Research has shown that incorporating this compound derivatives into polymer backbones can lead to materials with strong solid-state fluorescence. acs.orgrsc.org For example, a radical derived from this compound has been synthesized and studied for its potential in materials science. acs.org The steric hindrance provided by the tert-butyl groups is key to achieving high emission efficiencies in the solid state by preventing the aggregation-caused quenching that often plagues organic electronic materials.

Furthermore, the principles of using bulky side groups to enhance the performance of poly(aryleneethynylene)s, which are known for their use in OLEDs, can be applied to polymers derived from this compound. epdf.pub The development of such materials contributes to the growing field of "plastic electronics," offering the potential for flexible and low-cost electronic devices.

Environmental and Bioremediation Research on Substituted Naphthalenes

Microbial Degradation Pathways of Naphthalene (B1677914) and Substituted Naphthalenes

The microbial breakdown of naphthalene is a well-studied process, serving as a model for the degradation of other polycyclic aromatic hydrocarbons (PAHs). pjoes.comnih.gov Bacteria capable of degrading naphthalene are widespread in soil and aquatic environments. frontiersin.org These microorganisms utilize naphthalene as a sole source of carbon and energy. frontiersin.org The degradation pathways are typically initiated by the enzymatic introduction of oxygen into the aromatic ring system. frontiersin.orgenviro.wiki

Aerobic Degradation:

Under aerobic conditions, the most common pathway for naphthalene degradation is initiated by a multi-component enzyme system called naphthalene dioxygenase (NDO). frontiersin.org This enzyme catalyzes the addition of both atoms of molecular oxygen to one of the aromatic rings, forming cis-1,2-dihydroxy-1,2-dihydronaphthalene. pjoes.com This is a crucial step in destabilizing the aromatic structure. biotecharticles.com Following this initial oxidation, a series of enzymatic reactions convert this intermediate into catechol, which is then funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water. nih.govsmujo.id

For substituted naphthalenes, such as methylnaphthalenes, the degradation can proceed through different routes. For instance, in the case of 1-methylnaphthalene, degradation can be initiated either by hydroxylation of the unsubstituted ring or by oxidation of the methyl group. frontiersin.org The pathway taken often depends on the specific microbial strain and its enzymatic machinery. frontiersin.org

Anaerobic Degradation:

In the absence of oxygen, the anaerobic degradation of naphthalene and its derivatives is also possible, although it is generally a slower process. researchgate.net The initial activation of the stable aromatic ring without oxygen is a significant biochemical challenge. nih.govuni-konstanz.de One established mechanism involves the carboxylation of the naphthalene ring to form 2-naphthoic acid, which is a central intermediate in the anaerobic degradation pathway. researchgate.netoup.com Another strategy for alkylated naphthalenes, like 2-methylnaphthalene, is the addition of fumarate (B1241708) to the methyl group. enviro.wiki Subsequent reactions involve the reduction of the aromatic ring system before its eventual cleavage. nih.gov

The degradation of a highly substituted and sterically hindered compound like 2,7-di-tert-butylnaphthalene is expected to be challenging for microorganisms. The bulky tert-butyl groups can impede the access of enzymes to the aromatic rings. biotecharticles.comopenbiotechnologyjournal.com It is hypothesized that the initial attack would likely occur on one of the aromatic rings, potentially through a dioxygenase or monooxygenase, although the efficiency of such an enzymatic reaction would be significantly lower compared to that for unsubstituted naphthalene.

Enzymatic Mechanisms in Biodegradation

The enzymatic machinery of microorganisms is central to the biodegradation of substituted naphthalenes. A variety of enzymes, primarily oxygenases and dehydrogenases, are involved in the initial steps of degradation. frontiersin.org

Key Enzymes in Aerobic Naphthalene Degradation:

| Enzyme | Function |

| Naphthalene Dioxygenase (NDO) | A multi-component enzyme that catalyzes the initial dihydroxylation of the naphthalene ring to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. frontiersin.org |

| cis-Naphthalene Dihydrodiol Dehydrogenase | Converts cis-1,2-dihydroxy-1,2-dihydronaphthalene to 1,2-dihydroxynaphthalene. |

| 1,2-Dihydroxynaphthalene Dioxygenase | Cleaves the aromatic ring of 1,2-dihydroxynaphthalene. |

| Salicylate (B1505791) Hydroxylase | In some pathways, salicylate is formed and then converted to catechol by this enzyme. frontiersin.org |

| Catechol 2,3-Dioxygenase | An enzyme that cleaves the catechol ring, a key step in funneling the breakdown products into central metabolism. |

For sterically hindered compounds like this compound, the conventional naphthalene-degrading enzymes may not be effective. It is plausible that specialized enzymes with a broader substrate specificity or a different catalytic mechanism would be required. For instance, cytochrome P450 monooxygenases, found in some bacteria, are known to have a broad substrate range and could potentially hydroxylate the aromatic ring of such complex molecules. pjoes.com

Enzymes in Anaerobic Degradation:

Under anaerobic conditions, the enzymatic mechanisms are fundamentally different. Key enzymes include:

Carboxylases: These enzymes are proposed to catalyze the initial activation of the naphthalene ring by adding a carboxyl group. nih.gov

Benzylsuccinate Synthase and related enzymes: In the case of alkylated naphthalenes, these enzymes catalyze the addition of fumarate to the alkyl group. enviro.wiki

Aryl-CoA Reductases: These enzymes are involved in the reduction of the aromatic ring of intermediates like 2-naphthoyl-CoA, which is a crucial step before ring cleavage. nih.gov

Genomic and Molecular Insights for Bioremediation Strategies

Advances in genomics and molecular biology have provided significant insights into the genetic basis of naphthalene degradation, which can be leveraged for developing effective bioremediation strategies for more complex substituted naphthalenes. frontiersin.org

The genes encoding the enzymes for naphthalene degradation are often located on plasmids, which are mobile genetic elements that can be transferred between different bacterial species. nih.gov The "nah" plasmids, for example, carry the genes for the entire naphthalene degradation pathway. nih.gov This horizontal gene transfer plays a crucial role in the adaptation of microbial communities to PAH contamination. frontiersin.org

Genomic Features of Naphthalene Degradation:

| Genetic Element | Description |

| nah Operons | The genes for naphthalene degradation are typically organized into operons, such as the upper and lower pathway operons on the NAH7 plasmid in Pseudomonas putida. nih.gov |

| Regulatory Genes | The expression of the degradation pathways is tightly controlled by regulatory genes, which are often induced by the presence of naphthalene or its metabolites like salicylate. biotecharticles.com |

| Plasmids | Degradative plasmids are common in naphthalene-degrading bacteria and facilitate the spread of these catabolic capabilities within microbial communities. nih.gov |

For a recalcitrant compound like this compound, genomic and molecular approaches could be instrumental in developing bioremediation solutions. Metagenomic studies of contaminated sites could help identify novel microorganisms and genes that are involved in the degradation of highly substituted aromatic compounds. frontiersin.org

Furthermore, genetic engineering techniques could be employed to enhance the degradative capabilities of known microorganisms. This could involve:

Enzyme Evolution: Modifying existing enzymes like naphthalene dioxygenase to improve their activity towards sterically hindered substrates.

Pathway Engineering: Introducing or modifying metabolic pathways in robust microbial chassis to enable the complete degradation of complex pollutants.

Consortia Development: Creating defined microbial consortia where different strains work synergistically to break down a complex molecule, with each strain responsible for a specific step in the degradation pathway. frontiersin.org

Understanding the molecular basis of microbial degradation of naphthalene and its derivatives provides a roadmap for addressing the environmental challenges posed by more persistent compounds like this compound. frontiersin.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 2,7-Di-tert-butylnaphthalene?

- Methodological Answer : Utilize IR spectroscopy to identify functional groups (e.g., C-H stretching in tert-butyl groups) and UV/Vis spectroscopy to study electronic transitions in the aromatic system. Gas chromatography (GC) with retention index comparisons and mass spectrometry (MS) can confirm molecular weight and fragmentation patterns. These techniques align with protocols used for structurally similar compounds like 2,7-dimethylnaphthalene .

Q. How can researchers design a preliminary toxicological screening for this compound?

- Methodological Answer : Follow inclusion criteria for experimental animal studies, such as selecting laboratory mammals (e.g., rodents) and defining exposure routes (oral, inhalation, dermal). Measure systemic effects (hepatic, renal, respiratory) and compare results to existing data on naphthalene derivatives. Reference standardized risk-of-bias questionnaires to ensure study validity (e.g., randomization of administered doses) .

Q. What are the key steps to synthesize this compound from precursor compounds?

- Methodological Answer : While direct synthesis data is limited, adapt methodologies from analogous compounds. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl halides and Lewis acid catalysts. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Validate purity using melting point analysis and GC-MS .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound across studies be resolved?

- Methodological Answer : Conduct a systematic review using the Confidence in the Evidence framework:

Risk of Bias Assessment : Evaluate study design flaws (e.g., inadequate dose randomization, incomplete outcome reporting) using standardized tools .

Data Integration : Compare results across species and exposure durations. For instance, reconcile discrepancies in hepatic toxicity by analyzing metabolic pathways (e.g., cytochrome P450 activation).

Mechanistic Studies : Use in vitro models (e.g., hepatocyte cultures) to isolate compound-specific effects from confounding factors .

Q. What strategies optimize environmental detection of this compound in heterogeneous matrices?

- Methodological Answer :

- Air/Water Sampling : Deploy high-volume air samplers with polyurethane foam (PUF) filters and solid-phase extraction (SPE) for aqueous samples.

- Sediment Analysis : Use Soxhlet extraction with dichloromethane, followed by GC-MS quantification.

- Biomonitoring : Measure bioaccumulation in indicator species (e.g., fish liver tissues) using liquid chromatography-tandem MS (LC-MS/MS). Cross-validate with environmental fate models to predict partitioning behavior .

Q. How can genomic toxicity be assessed for this compound?

- Methodological Answer :

In Vitro Assays : Perform comet assays to detect DNA strand breaks in human cell lines (e.g., HepG2).

Transcriptomic Profiling : Use RNA sequencing to identify dysregulated genes (e.g., oxidative stress markers like HMOX1).

In Silico Predictions : Apply QSAR models to predict mutagenicity based on tert-butyl substituent interactions with DNA adducts .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.